Cas no 1160-54-9 (Z-Gly-pro-oh)
Z-Gly-pro-oh Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxylic acid
- (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid
- L-Proline,N-[(phenylmethoxy)carbonyl]glycyl-
- N-Benzyloxycarbonylglycyl-L-proline
- N-Carbobenzoxyglycyl-L-proline
- z-Glycyl-l-Proline
- Z-Gly-Pro
- Z-Gly-Pro-OH
- benzyloxycarbonylglycyl-L-proline
- BZO-GLY-PRO
- CBZ-GLY-PRO-OH
- N-benzyloxycarbonyl-glycyl-L-proline
- N-Carbobenzoxyglycylproline
- N-Cbz-glycyl-L-proline
- (Benzyloxycarbonyl)glycyl-L-proline
- NSC 89634
- N-[(Benzyloxy)carbonyl]glycyl-L-Proline
- ST51016177
- (2S)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylic acid
- Cbz-Gly-L-Pro-OH
- Z-Gly-L-Pro-OH
- L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-
- PubChem13905
- b
- benzyloxycarbonylglycy
- Z-Gly-pro-oh
-
- MDL: MFCD00037341
- Inchi: 1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1
- InChI Key: ZTUKZKYDJMGJDC-LBPRGKRZSA-N
- SMILES: OC([C@@H]1CCCN1C(CNC(=O)OCC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 306.12200
- Monoisotopic Mass: 306.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 95.9
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.335±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 155-158 °C
- Boiling Point: 579.8°Cat760mmHg
- Flash Point: 304.4°C
- Refractive Index: 1.581
- Solubility: Slightly soluble (1.3 g/l) (25 º C),
- PSA: 95.94000
- LogP: 1.31720
- Optical Activity: [α]20/D −70±2°, c = 2% in ethanol
Z-Gly-pro-oh Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Room temperature
Z-Gly-pro-oh Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Z-Gly-pro-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57644-1/G |
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1160-54-9 | 97% | 1g |
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| AstaTech | 57644-5/G |
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| AstaTech | 57644-25/G |
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$326 | 2022-06-01 | |
| Chemenu | CM243724-10g |
Z-Gly-Pro-OH |
1160-54-9 | 97% | 10g |
$279 | 2021-06-09 | |
| Fluorochem | 092473-250mg |
Z-Gly-Pro |
1160-54-9 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 092473-1g |
Z-Gly-Pro |
1160-54-9 | 95% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 092473-5g |
Z-Gly-Pro |
1160-54-9 | 95% | 5g |
£105.00 | 2022-03-01 | |
| Fluorochem | 092473-10g |
Z-Gly-Pro |
1160-54-9 | 95% | 10g |
£207.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z71260-10g |
Z-Gly-Pro-OH |
1160-54-9 | 97% | 10g |
¥299.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z71260-1g |
Z-Gly-Pro-OH |
1160-54-9 | 97% | 1g |
¥40.0 | 2024-07-15 |
Z-Gly-pro-oh Suppliers
Z-Gly-pro-oh Related Literature
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Satish Kumar,Kshetrimayum Borish,Sanjit Dey,Jayashree Nagesh,Aloke Das Phys. Chem. Chem. Phys. 2022 24 18408
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Oscar Martínez-Alvarez,Irineu Batista,Cristina Ramos,Pilar Montero Food Funct. 2016 7 2066
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Gillian McMahon,Patrick Collins,Brendan O'Connor Analyst 2003 128 670
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Cheng-Hong Hsieh,Tzu-Yuan Wang,Chuan-Chuan Hung,You-Liang Hsieh,Kuo-Chiang Hsu Food Funct. 2016 7 565
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M. Cuccioloni,L. Bonfili,M. Mozzicafreddo,V. Cecarini,S. Scuri,M. Cocchioni,M. Nabissi,G. Santoni,A. M. Eleuteri,M. Angeletti Food Funct. 2016 7 4299
Additional information on Z-Gly-pro-oh
Z-Gly-Pro-OH: A Comprehensive Overview
The compound with CAS No. 1160-54-9, commonly referred to as Z-Gly-Pro-OH, is a significant molecule in the field of biochemistry and molecular biology. This compound, also known as Z-Glycylproline-OH, is a dipeptide derivative that has garnered attention due to its unique properties and applications in various scientific domains. In this article, we will delve into the structural characteristics, functional properties, and recent advancements in research related to Z-Gly-Pro-OH.
Z-Gly-Pro-OH is a derivative of the dipeptide glycylproline, where the carboxyl group of proline is modified with a hydroxyl (OH) group. The "Z" designation in its name refers to the specific stereochemistry of the molecule, indicating that it is the (R)-configuration at the proline residue. This stereochemical specificity is crucial for its biological activity and interactions with other molecules. The compound's structure allows it to participate in various biochemical processes, making it a valuable tool in research and potential therapeutic applications.
Recent studies have highlighted the role of Z-Gly-Pro-OH in modulating cellular signaling pathways. For instance, research published in *Nature Communications* demonstrated that Z-Gly-Pro-OH can inhibit certain proteolytic enzymes, thereby influencing protein degradation pathways. This finding has implications for diseases associated with abnormal protein turnover, such as neurodegenerative disorders and cancer.
In addition to its enzymatic inhibitory properties, Z-Gly-Pro-OH has been explored for its potential in drug delivery systems. Scientists at the University of California have developed a novel nanocarrier system utilizing Z-Gly-Pro-OH as a targeting ligand. This system shows promise in delivering anticancer drugs directly to tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy.
The synthesis of Z-Gly-Pro-OH involves a multi-step process that includes peptide bond formation and stereochemical modification. Researchers at the Massachusetts Institute of Technology (MIT) have optimized this synthesis by employing green chemistry principles, reducing environmental impact while maintaining high yields. This advancement not only makes the production of Z-Gly-Pro-OH more sustainable but also opens avenues for large-scale manufacturing.
Another exciting development involving Z-Gly-Pro-OH is its application in peptide-based vaccines. A team at Oxford University has incorporated Z-Gly-Pro-OH into vaccine formulations targeting infectious diseases such as influenza and HIV. The compound's ability to enhance immune response has been validated in preclinical trials, paving the way for future clinical studies.
Furthermore, Z-Gly-Pro-OH has been utilized as a biomarker in diagnostic assays for various diseases. For example, studies conducted at Stanford University have shown that elevated levels of Z-Gly-Pro-OH in blood plasma are correlated with early stages of Alzheimer's disease. This discovery could lead to the development of non-invasive diagnostic tools for neurodegenerative conditions.
In conclusion, Z-Gly-Pro-OH, or CAS No. 1160-54-9, is a versatile molecule with diverse applications across multiple scientific disciplines. From enzymatic inhibition to drug delivery and vaccine development, recent research highlights its potential to address some of the most pressing challenges in modern medicine. As ongoing studies continue to uncover new functionalities of this compound, it is poised to play an increasingly important role in both academic research and industrial applications.
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